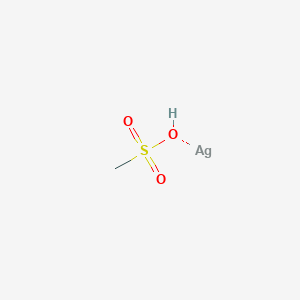

Methanesulfonic acid;silver

Description

Methanesulfonic acid;silver, commonly referred to as silver methanesulfonate (AgCH₃SO₃), is a coordination compound where silver(I) ions are bound to methanesulfonate anions. This compound is notable for its high aqueous solubility, which exceeds that of many other silver salts, such as silver chloride (AgCl) and silver sulfate (Ag₂SO₄) . Its solubility decreases with increasing temperature, a property distinct from salts like silver nitrate (AgNO₃), which exhibit increased solubility at higher temperatures . Silver methanesulfonate is utilized in hydrometallurgical processes for silver recovery, electroplating, and as a precursor in synthesizing conductive polymer/silver composites .

Properties

IUPAC Name |

methanesulfonic acid;silver | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.Ag/c1-5(2,3)4;/h1H3,(H,2,3,4); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBQRHOYAUGRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.[Ag] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4AgO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2386-52-9 | |

| Record name | Silver methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Scientific Research Applications

Hydrometallurgical Applications

1.1 Silver Recovery from Raw Materials

Methanesulfonic acid is being investigated as a replacement for traditional acids in the leaching process for silver recovery. Studies indicate that MSA can effectively leach silver from raw materials with high yields:

- Leaching Efficiency : Research shows that leaching raw silver granules with MSA and hydrogen peroxide can achieve silver extraction yields exceeding 90% at elevated temperatures (65 °C or 80 °C) and optimal conditions .

- Selectivity : The process demonstrates selectivity for silver over other metals, such as palladium, which is crucial given the increasing presence of critical impurities in secondary sources of silver .

Table 1: Leaching Parameters and Yields

| Parameter | Value |

|---|---|

| Temperature | 65 °C - 80 °C |

| Solid Concentration | 500 g/L |

| H₂O₂:Ag Ratio | 3:1 |

| Silver Leaching Yield | >90% |

1.2 Silver Recovery from E-Waste

Methanesulfonic acid is also employed in recovering silver from electronic waste, such as spent solar cells:

- E-Waste Applications : MSA has been successfully used to leach silver from solar cells, achieving high extraction rates by optimizing the MSA to hydrogen peroxide ratio .

- Regeneration of MSA Solutions : A fractional distillation process has been developed to restore the reactivity of MSA solutions used in silver recovery, allowing for reuse in subsequent extraction processes .

Electrochemical Applications

2.1 Electrorefining Processes

MSA serves as an effective electrolyte in electrorefining applications:

- Electrolyte Stability : The high solubility of silver methanesulfonate and the electrochemical stability of MSA make it suitable for use in electrorefining processes. Studies indicate improved quality of silver cathodes and higher current efficiency when using MSA-based electrolytes compared to traditional methods .

- Environmental Benefits : Using MSA reduces the environmental impact associated with traditional electrolytes, as it does not produce hazardous gases during processing .

Table 2: Electrorefining Conditions

| Parameter | Value |

|---|---|

| Free Acid Concentration | Variable |

| Current Density | Variable |

| Silver Concentration | High |

Sustainable Applications

3.1 Green Chemistry Initiatives

Methanesulfonic acid is recognized for its potential in green chemistry:

- Biodegradability : MSA is biodegradable and does not produce harmful by-products, making it a desirable alternative to more toxic acids .

- Applications in Circular Economy : It is being explored for use in lithium-ion battery recycling and other metal recovery processes that align with sustainable practices .

Case Studies

Case Study 1: Silver Recovery from Solar Cells

A study conducted on the leaching of silver from solar cells demonstrated that using MSA combined with hydrogen peroxide allowed for efficient extraction while minimizing environmental impact. The optimal conditions yielded over 90% silver recovery within a few hours .

Case Study 2: Electrorefining with MSA

In a comparative analysis of electrorefining methods, it was found that using methanesulfonic acid resulted in higher purity levels of silver cathodes compared to those produced through traditional methods like Moebius-electrolysis. The study highlighted the advantages of MSA in terms of operational efficiency and ecological safety .

Comparison with Similar Compounds

Solubility in Water

Silver methanesulfonate exhibits exceptional solubility in water, making it advantageous for applications requiring high metal ion concentrations. Below is a comparison with other silver salts:

Key Insight : Silver methanesulfonate’s solubility is orders of magnitude higher than AgCl and Ag₂SO₄, enabling its use in concentrated solutions for electrorefining and leaching .

Thermal Stability and Decomposition

Silver methanesulfonate decomposes upon heating, releasing methanesulfonic acid (boiling point: 167°C) and leaving metallic silver residues. In polymer composites, its thermal stability varies with the polymer matrix:

| Composite | Thermal Decomposition Temperature (°C) |

|---|---|

| PPy/Ag | 665 |

| PEDOT/Ag | 605 |

| PANI/Ag | 550 |

Source: Thermogravimetric analysis of polymer/silver composites

In contrast, silver nitrate decomposes at ~210°C to form silver oxide (Ag₂O), while silver sulfate decomposes at ~655°C .

Hydrometallurgy

Silver methanesulfonate is pivotal in green hydrometallurgy. Methanesulfonic acid (MSA) leaches silver from raw granules with >90% efficiency at 65–80°C, outperforming nitric acid-based processes that generate toxic NOₓ gases . Comparatively, chloride-based leaching (e.g., AgCl) is less efficient due to low solubility .

Electroplating and Conductive Composites

MSA-based electrolytes are replacing fluoroboric acid in silver electroplating due to lower toxicity and comparable conductivity . Silver methanesulfonate also facilitates the synthesis of conducting polymers (e.g., polyaniline) by acting as an oxidizing agent and dopant .

Catalysis

Silver triflate (AgOTf), a related sulfonate, is a stronger Lewis acid than silver methanesulfonate due to the electron-withdrawing trifluoromethyl group. However, AgCH₃SO₃ is preferred in environmentally sensitive applications due to MSA’s biodegradability .

Preparation Methods

Acid-Metal Reaction

The conventional approach involves reacting metallic silver or silver oxide with methanesulfonic acid under elevated temperatures. The general reaction is:

This method requires heating above 100°C to accelerate the reaction, which often leads to the formation of undesired byproducts such as silver sulfide (Ag₂S), resulting in a black discoloration of the product. Additionally, incomplete dissolution of silver and side reactions reduce yield and purity. For instance, industrial trials report yields of 70–80% with purity levels below 95% due to residual metallic impurities.

Limitations of Traditional Methods

The primary drawbacks include:

-

Slow reaction kinetics : Hours of heating are required for complete dissolution.

-

Thermal degradation : High temperatures degrade methanesulfonic acid, necessitating excess reagent.

-

Impurity formation : Sulfide and oxide byproducts complicate purification.

Electrolytic Preparation Method

Key Steps:

-

Ion-exchange membrane pretreatment : Soaking in pure water and methanesulfonic acid to remove contaminants like chloride and sulfate ions.

-

Electrolysis setup :

-

Anode : Thick silver plate (5–10 mm) for dissolution.

-

Cathode : Thin silver plate (1–3 mm) to facilitate electron transfer.

-

Electrolyte : 15–30 wt% methanesulfonic acid solution.

-

-

Electrolysis parameters :

Reaction Mechanism:

At the anode:

At the cathode:

Overall:

Advantages Over Traditional Methods

-

Higher purity : 99.1–99.5% purity achieved through controlled electrolysis.

-

Reduced energy consumption : Operates at room temperature.

-

Scalability : Continuous electrolysis allows for industrial-scale production.

Case Studies and Experimental Data

Example 1 (Patent CN114411183A)

Example 2

Table 1: Comparative Performance of Electrolytic Method

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Current density (A/dm²) | 1.0 | 1.5 | 2.0 |

| Anode thickness (mm) | 5 | 8 | 10 |

| Ag⁺ concentration (wt%) | 5 | 7 | 9 |

| Purity (%) | 99.1 | 99.5 | 99.3 |

Comparative Analysis of Methods

Efficiency and Yield

The electrolytic method achieves near-quantitative yields (98–99%) compared to 70–80% in traditional approaches. This is attributed to the absence of side reactions and precise control over silver dissolution.

Environmental Impact

Electrolytic synthesis reduces waste generation by 40–50%, as it avoids excess acid and metallic residues. The closed-loop system also enables recycling of silver electrodes.

Cost Implications

While initial setup costs for electrolytic cells are higher, operational savings from reduced energy and reagent consumption make it economically viable for large-scale production.

Industrial Applications and Implications

Silver methanesulfonate produced via electrolysis is increasingly adopted in:

Q & A

Q. What are the standard methods for synthesizing silver methanesulfonate (CH₃SO₃Ag) and verifying its purity?

Silver methanesulfonate is typically synthesized by reacting methanesulfonic acid with silver oxide or silver carbonate under anhydrous conditions. The reaction is conducted in a controlled environment to prevent light-induced degradation. Purity is confirmed via elemental analysis (C, H, S, Ag), X-ray diffraction (XRD) for crystallinity, and thermogravimetric analysis (TGA) to assess thermal stability. Melting point determination (252–256°C) and FT-IR spectroscopy (S=O stretching at ~1050 cm⁻¹) are also critical .

Q. Which analytical techniques are recommended for quantifying methanesulfonic acid in environmental or biological samples?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is widely used, employing a C18 column and acidic mobile phase (e.g., 0.1% phosphoric acid). For complex matrices like atmospheric aerosols, hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry (HRMS) improves sensitivity. Method validation includes calibration curves (linear range: 0.1–100 µg/mL), recovery studies (>90%), and precision checks (RSD <5%) .

Q. What parameters optimize the electrodeposition of PbO₂ coatings using methanesulfonic acid (MSA)?

Key parameters include:

- Lead(II) methanesulfonate concentration : 0.2–0.5 M for uniform deposition.

- MSA concentration : 0.1–0.3 M to maintain electrolyte conductivity.

- Current density : 10–30 mA/cm² to balance deposition rate and coating adhesion.

- Temperature : 25–40°C to avoid thermal degradation. Cyclic voltammetry (CV) and scanning electron microscopy (SEM) are used to assess electrochemical behavior and surface morphology, respectively .

Advanced Research Questions

Q. How can experimental and theoretical approaches elucidate methanesulfonic acid’s role in atmospheric nanoparticle formation?

Combine flow tube experiments (measuring nucleation rates under controlled humidity/temperature) with quantum chemical calculations (e.g., density functional theory, DFT) to model cluster formation pathways. For example, Born-Oppenheimer molecular dynamics (BOMD) simulations reveal hydration effects on MSA-amine clusters. Field studies using chemical ionization mass spectrometry (CIMS) track real-time particle growth dynamics .

Q. What challenges arise in modeling ion-pair formation between methanesulfonic acid and alkylamines?

Key challenges include:

- Solvent effects : Explicit water molecules significantly alter cluster stability and proton transfer barriers.

- Conformational sampling : Multiple low-energy configurations of MSA-amine clusters complicate free energy calculations.

- Validation : Discrepancies between theoretical predictions (e.g., Gibbs free energies) and experimental nucleation rates require iterative refinement of computational models .

Q. How do reaction conditions influence methanesulfonic acid’s efficacy as a catalyst in esterification or alkylation?

Optimize via Design of Experiments (DoE):

- Factors : Acid concentration (0.1–1.0 M), temperature (50–100°C), and substrate molar ratio (1:1 to 1:3).

- Responses : Reaction yield (GC-MS analysis) and byproduct formation (e.g., sulfonate esters). Kinetic modeling (e.g., pseudo-first-order rate constants) identifies rate-limiting steps, while Arrhenius plots quantify activation energies. In alkylation, MSA’s low nucleophilicity minimizes side reactions compared to H₂SO₄ .

Q. What strategies address the lack of reference standards for chlorinated/brominated methanesulfonic acids in environmental monitoring?

Synthesize analogs via electrophilic substitution (e.g., Cl₂ or Br₂ reaction with MSA at 0–5°C). Purify via preparative LC-MS and characterize using NMR (¹H, ¹³C) and HRMS. Quantify via isotope dilution (e.g., ¹³C-labeled internal standards) to correct matrix effects in LC-MS/MS analysis .

Q. How do silver methanesulfonate complexes enhance material properties in coordination chemistry?

Silver(I) complexes with ligands like tris(pyrazol-1-yl)methanesulfonate exhibit tunable luminescence and catalytic activity. Synthesis involves ligand exchange in acetonitrile, followed by crystallization. X-ray crystallography confirms geometry (e.g., linear vs. trigonal), while cyclic voltammetry probes redox behavior. Applications include photocatalysis and antimicrobial coatings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.